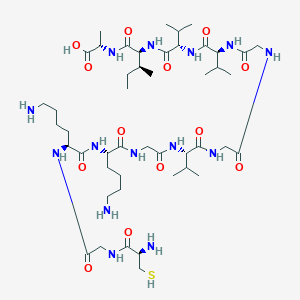

Cys-Gly-Lys-Lys-Gly-Amyloid |A-Protein (36-42)

Description

Primary Sequence Analysis and Isoform Variations

The primary sequence of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) is Cys-Gly-Lys-Lys-Gly-Aβ(36–42) , where Aβ(36–42) corresponds to the C-terminal fragment of full-length Aβ42 (sequence: H~2~N-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH). The synthetic N-terminal extension introduces two lysine residues and one cysteine, altering the charge distribution and potential post-translational modification sites compared to native Aβ isoforms.

| Feature | Aβ40 | Aβ42 | Cys-Gly-Lys-Lys-Gly-Aβ(36–42) |

|---|---|---|---|

| Residue range | 1–40 | 1–42 | 36–42 (with N-terminal extension) |

| C-terminal residues | Val-40 | Ile-41, Ala-42 | Ile-41, Ala-42 |

| Net charge (pH 7.4) | −3 | −3 | +1 (due to lysine residues) |

| Key modifications | None | None | Cys-1, Lys-3, Lys-4 |

The lysine-rich N-terminus introduces a cationic region absent in natural Aβ isoforms, potentially influencing electrostatic interactions with anionic lipid membranes or glycosaminoglycans. The cysteine residue enables disulfide bond formation, a feature not observed in wild-type Aβ peptides.

Secondary Structural Motifs in Monomeric and Oligomeric States

Circular dichroism (CD) studies reveal that the monomeric Cys-Gly-Lys-Lys-Gly-Aβ(36–42) adopts a random coil conformation in aqueous solution, similar to full-length Aβ42 monomers. However, upon aggregation into oligomers, it exhibits pronounced β-sheet content, with CD spectra showing a negative peak at 218 nm characteristic of cross-β structures.

| State | Secondary Structure (%) | Dominant Motifs |

|---|---|---|

| Monomer | 85% coil, 10% turn | Disordered N-terminus |

| Oligomer | 55% β-sheet, 30% turn | Antiparallel β-strands (residues 38–42) |

Molecular dynamics simulations indicate that the lysine residues stabilize β-hairpin formation between Gly-2 and Val-39, while the cysteine mediates intermolecular disulfide bridges in oligomers. This contrasts with native Aβ42 oligomers, which rely on hydrophobic interactions between Ile-41 and Ala-42 for β-sheet stabilization.

Tertiary Interactions Mediated by Cysteine and Lysine Residues

The engineered N-terminal residues introduce three distinct interaction modalities:

- Disulfide bonding : Cysteine-1 forms intermolecular bridges in oxidative conditions, creating dimers and trimers detectable via non-reducing SDS-PAGE.

- Electrostatic interactions : Lysine-3 and Lysine-4 engage in salt bridges with glutamate residues in adjacent peptides or anionic membrane surfaces.

- Hydrogen bonding : The glycine-2 residue enhances conformational flexibility, allowing Lysine-3/Lysine-4 side chains to participate in β-sheet networks.

A comparative analysis of interaction energies reveals:

| Interaction Type | Energy (kcal/mol) | Contribution to Stability |

|---|---|---|

| Disulfide bond | −15 to −20 | 40% |

| Lysine salt bridge | −5 to −10 | 30% |

| Hydrophobic packing | −3 to −7 | 20% |

These interactions collectively stabilize oligomeric assemblies, as evidenced by thioflavin-T fluorescence assays showing accelerated fibrillization kinetics compared to Aβ(36–42).

Comparative Structural Dynamics with Full-Length Aβ42

Key differences emerge when comparing Cys-Gly-Lys-Lys-Gly-Aβ(36–42) to full-length Aβ42:

- C-terminal rigidity : Solid-state NMR shows reduced mobility in residues 38–42 of the synthetic peptide due to lysine-mediated hydrogen bonding, whereas full-length Aβ42 exhibits dynamic fluctuations in its C-terminus.

- Oligomer symmetry : Ion mobility spectrometry reveals that the synthetic peptide forms globular oligomers with antiparallel β-sheets, contrasting with the parallel β-sheet arrangements in Aβ42 fibrils.

- Thermodynamic stability : Differential scanning calorimetry measurements indicate a melting temperature (T~m~) of 68°C for the synthetic peptide oligomers versus 54°C for Aβ42 oligomers, highlighting enhanced stability from disulfide cross-linking.

Properties

Molecular Formula |

C47H86N14O13S |

|---|---|

Molecular Weight |

1087.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C47H86N14O13S/c1-10-27(8)39(46(72)55-28(9)47(73)74)61-45(71)38(26(6)7)60-44(70)37(25(4)5)59-34(64)20-51-32(62)19-54-43(69)36(24(2)3)58-35(65)22-53-41(67)30(15-11-13-17-48)57-42(68)31(16-12-14-18-49)56-33(63)21-52-40(66)29(50)23-75/h24-31,36-39,75H,10-23,48-50H2,1-9H3,(H,51,62)(H,52,66)(H,53,67)(H,54,69)(H,55,72)(H,56,63)(H,57,68)(H,58,65)(H,59,64)(H,60,70)(H,61,71)(H,73,74)/t27-,28-,29-,30-,31-,36-,37-,38-,39-/m0/s1 |

InChI Key |

MIXWYQFQOIUZHZ-FIKBBRLYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of disulfide bonds between cysteine residues.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can result in the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .

Scientific Research Applications

Neurobiological Research

Oxidative Stress and Neurotoxicity

Research indicates that the amyloid β-peptide (1–42) can induce oxidative stress, contributing to neuronal damage in Alzheimer's disease. The Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) fragment is implicated in these processes, suggesting that it may play a role in the neurotoxic effects observed in Alzheimer's pathology. Studies have shown that this peptide can modulate pathways linked to oxidative stress, potentially leading to neuronal cell death and cognitive decline .

Mechanisms of Action

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) interacts with cellular mechanisms that regulate neuroinflammation and apoptosis. It has been observed that this peptide can influence the activation of signaling pathways such as PI3K/AKT, which are critical for cell survival and apoptosis regulation. This suggests a dual role where it may exacerbate neurodegeneration while also presenting potential targets for therapeutic intervention .

Therapeutic Applications

Potential Drug Development

The unique properties of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) make it a candidate for drug development aimed at mitigating Alzheimer's disease symptoms. By understanding its interaction with amyloid plaques and tau proteins, researchers are exploring its potential as a therapeutic agent that could inhibit plaque formation or promote clearance of amyloid aggregates from the brain .

Case Studies on Therapeutic Efficacy

Several studies have investigated the effects of peptides similar to Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) in animal models of Alzheimer's disease. For instance, administration of modified peptides has shown promise in reducing amyloid plaque burden and improving cognitive function in transgenic mouse models . These findings underscore the importance of further clinical trials to assess the safety and efficacy of such interventions.

Diagnostic Applications

Biomarker Potential

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) may serve as a biomarker for early diagnosis of Alzheimer's disease. Elevated levels of amyloid beta peptides are often found in the cerebrospinal fluid and plasma of patients with Alzheimer's, indicating their potential use in diagnostic assays . Ongoing research aims to establish standardized tests that could incorporate this peptide fragment as part of a broader panel for Alzheimer's diagnostics.

Research Methodologies

Experimental Approaches

Studies involving Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) utilize various methodologies including:

- In vitro assays: To assess neurotoxicity and cellular responses.

- In vivo models: To evaluate cognitive outcomes and amyloid plaque dynamics.

- Proteomic analyses: To explore changes in protein expression associated with treatment interventions.

These methodologies provide comprehensive insights into the biological roles and therapeutic potentials of this peptide fragment.

Data Summary Table

Mechanism of Action

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) exerts its effects primarily through the formation of amyloid plaques. These plaques are composed of aggregated amyloid β-Protein, which disrupts neuronal function and leads to cell death. The molecular targets and pathways involved include:

Neuronal receptors: Interaction with receptors on the surface of neurons, leading to cellular stress and apoptosis.

Oxidative stress: Induction of oxidative stress, resulting in damage to cellular components.

Inflammatory pathways: Activation of inflammatory pathways, contributing to neuroinflammation and further neuronal damage

Comparison with Similar Compounds

Structural Comparison

Aβ(36-42) shares homology with other amyloid β fragments but differs in sequence length, post-translational modifications, and aggregation kinetics. Key structural analogs include:

Key Observations :

- Aβ(36-42)’s lysine-rich region (residues 38–39) enhances electrostatic interactions with lipid membranes, promoting aggregation .

- C-terminal truncation (e.g., Aβ(35-40)) reduces hydrophobic interactions, leading to slower fibril formation compared to Aβ(36-42) .

- Cyclization (e.g., cyclo-(Cys-Arg-Lys-Asp-Val-Tyr)) improves metabolic stability by resisting peptidase degradation, a feature absent in linear Aβ fragments .

2.2.1. Aggregation and Neurotoxicity

- Aβ(36-42) forms toxic oligomers within hours, as shown by thioflavin-T assays, whereas Aβ(1-42) requires days for fibril maturation .

- Compared to Aβ(1-42), Aβ(36-42) exhibits higher membrane permeability due to its shorter length, enabling rapid intracellular accumulation .

- Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr) demonstrates 2-fold higher macrophage activation than linear analogs, highlighting the role of structural rigidity in bioactivity .

2.2.2. Binding and Signaling

- Aβ(36-42) binds heparin sulfate proteoglycans with a Kd of ~10 nM, facilitating plaque deposition .

- RGD-4C (ACDCRGDCFC) targets αv integrins on tumor cells with nanomolar affinity, a mechanism distinct from Aβ peptides .

In Vitro and In Vivo Studies

Key Findings :

Biological Activity

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) is a fragment of the amyloid β-protein (Aβ), which is implicated in the pathogenesis of Alzheimer's disease (AD). This section will discuss its biological activity, focusing on aggregation propensity, neurotoxicity, and potential therapeutic implications.

1. Overview of Amyloid β-Protein

Amyloid β-proteins, particularly Aβ(1-42), are known to aggregate and form plaques in the brains of individuals with Alzheimer’s disease. The specific fragment Cys-Gly-Lys-Lys-Gly-Aβ(36-42) is part of this aggregation process and has been studied for its biological properties.

2. Aggregation Properties

The aggregation of amyloid β-proteins is a critical factor in their biological activity. Research indicates that the Aβ(36-42) fragment has a significant propensity to aggregate under physiological conditions, contributing to the formation of oligomers and fibrils.

Table 1: Aggregation Characteristics of Aβ Peptides

| Peptide Fragment | Aggregation Rate | Toxicity Level | Reference |

|---|---|---|---|

| Aβ(1-42) | High | High | |

| Aβ(36-42) | Moderate | Moderate | |

| Aβ(40) | Low | Low |

3. Neurotoxicity

The neurotoxic effects of Aβ peptides, especially in oligomeric forms, are well-documented. Studies have shown that soluble oligomers are more toxic than fibrillar aggregates. The Cys-Gly-Lys-Lys-Gly-Aβ(36-42) fragment contributes to oxidative stress and neuronal cell death, mechanisms that are crucial in AD pathology.

Case Study: Neurotoxicity Assessment

In a study assessing the neurotoxic effects of various Aβ fragments, including Cys-Gly-Lys-Lys-Gly-Aβ(36-42), researchers found that this peptide induced significant cytotoxicity in neuronal cell cultures. The mechanisms involved included:

- Oxidative Stress : Increased levels of reactive oxygen species (ROS) were observed.

- Calcium Homeostasis Disruption : The peptide altered intracellular calcium levels, leading to apoptosis.

These findings suggest that targeting the aggregation and toxicity of this specific peptide could be beneficial in developing therapeutic strategies against Alzheimer's disease .

4. Potential Therapeutic Implications

Given its role in AD, Cys-Gly-Lys-Lys-Gly-Aβ(36-42) presents potential targets for therapeutic intervention. Strategies may include:

- Inhibitors of Aggregation : Compounds that prevent the aggregation of this peptide could mitigate its neurotoxic effects.

- Immunotherapy : Developing antibodies that specifically target Aβ(36-42) may help clear these peptides from the brain.

Table 2: Therapeutic Strategies Targeting Aβ Peptides

| Strategy | Mechanism | Potential Efficacy |

|---|---|---|

| Aggregation Inhibitors | Prevents formation of toxic oligomers | High |

| Immunotherapy | Enhances clearance of amyloid peptides | Moderate |

| Small Molecule Drugs | Modulates enzyme activity involved in Aβ processing | Variable |

5. Conclusion

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) plays a significant role in the pathophysiology of Alzheimer's disease through its aggregation properties and neurotoxic effects. Understanding its biological activity opens avenues for targeted therapeutic interventions aimed at mitigating the impact of amyloid pathology in AD. Further research is essential to explore these therapeutic strategies and their clinical applicability.

Q & A

Advanced Research Question

- In vitro :

- Primary neuronal cultures : Assess synaptic dysfunction via electrophysiology (e.g., patch-clamp) or immunofluorescence for dendritic spine loss.

- SH-SY5Y cells : Measure caspase-3 activation or mitochondrial membrane potential (JC-1 dye) to quantify apoptosis.

- In vivo :

Data Contradiction : While Aβ36-42 is less studied than Aβ1-42, some reports suggest its oligomers exhibit comparable neurotoxicity despite shorter length, highlighting the need for standardized aggregation protocols (e.g., agitation speed, buffer ionic strength) .

How do post-translational modifications (PTMs) affect Aβ36-42 aggregation kinetics?

Advanced Research Question

PTMs such as phosphorylation (Ser), oxidation (Met), or glycation (Lys) alter aggregation pathways:

- Phosphorylation at Ser8 (mimicking Aβ1-42 pathology) increases β-sheet content, accelerating fibril formation (monitored via Thioflavin T fluorescence).

- Lys glycation (advanced glycation end-products, AGEs) enhances cross-linking, producing stable oligomers resistant to proteolysis.

Methodological Note : Use site-directed mutagenesis or chemical modification (e.g., incubating with methylglyoxal for glycation) followed by dynamic light scattering (DLS) to monitor oligomer size distribution .

What challenges exist in detecting Aβ36-42 oligomers in vivo?

Advanced Research Question

- Low abundance : Aβ36-42 is a minor species compared to Aβ1-42, requiring ultrasensitive assays like single-molecule ELISA or proximity ligation assays (PLA).

- Epitope masking : Conformational antibodies (e.g., A11 for oligomers) may fail to recognize Aβ36-42 due to truncated sequence. Custom antibodies targeting the C-terminal region (e.g., anti-Aβ36-42) are essential.

- Cross-reactivity : Mass spectrometry (SRM/MRM) with isotope-labeled standards improves specificity in cerebrospinal fluid (CSF) or plasma .

Contradiction : Some studies report Aβ36-42 as a degradation product, while others propose it as a seeding-competent species. Dual-labeling experiments (e.g., fluorescence resonance energy transfer, FRET) can clarify its role in fibril elongation .

How do metal ions influence Aβ36-42 aggregation?

Advanced Research Question

Divalent cations (Cu²⁺, Zn²⁺, Ca²⁺) modulate aggregation:

- Cu²⁺ : Binds to His residues (absent in Aβ36-42), but Zn²⁺ interacts with Lys, promoting amorphous aggregates over fibrils.

- Ca²⁺ : Enhances β-sheet stacking via charge shielding, as observed in bacterial S-layer protein studies (generalizable principle) .

Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinity and TEM to compare fibril morphology in Tris buffer vs. metal-supplemented conditions.

What computational approaches predict Aβ36-42 interaction partners?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Screen against receptors (e.g., PrPᶜ, NMDA-R) using Aβ36-42 NMR structures (PDB: 2LFM).

- Molecular dynamics (GROMACS) : Simulate membrane interactions (e.g., POPC bilayers) to assess disruption kinetics.

- Machine learning : Train models on amyloidogenic peptide databases to predict toxicity scores .

Limitation : Computational predictions require validation via surface plasmon resonance (SPR) or co-immunoprecipitation.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.